molecular formula C13H10FNO2 B13724881 N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine

N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B13724881
M. Wt: 231.22 g/mol
InChI Key: QWFPFUYGALRYMA-UHFFFAOYSA-N
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Description

N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C13H10FNO2. It is also known by its IUPAC name, 2-(4-fluorophenoxy)benzaldehyde oxime . This compound is characterized by the presence of a fluorophenoxy group attached to a benzaldehyde oxime structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 2-(4-fluorophenoxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol-water mixture. The reaction mixture is heated under reflux conditions for several hours, leading to the formation of the desired oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxime and fluorophenoxy functional groups. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine
  • N-{[2-(4-bromophenoxy)phenyl]methylidene}hydroxylamine
  • N-{[2-(4-methoxyphenoxy)phenyl]methylidene}hydroxylamine

Uniqueness

N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chloro, bromo, and methoxy analogs .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

N-[[2-(4-fluorophenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H10FNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H

InChI Key

QWFPFUYGALRYMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)F

Origin of Product

United States

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